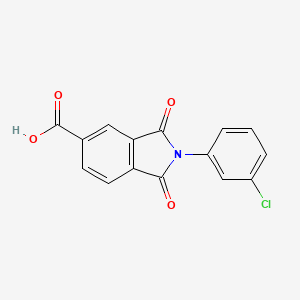

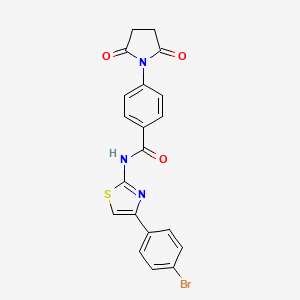

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

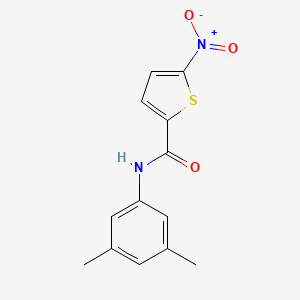

The compound “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It likely contains a chlorophenyl group, an isoindoline group, and a carboxylic acid group . These types of compounds are often used in the synthesis of pharmaceuticals and other organic materials .

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex and are often influenced by factors like temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Antiviral Activity

Scientific Field

Pharmacology

Summary of Application

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, as an indole derivative, has been explored for its potential antiviral properties. Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Methods of Application

The antiviral activity is typically assessed through in vitro assays. Compounds are synthesized and then tested against a panel of RNA and DNA viruses. The inhibitory activity is measured by the compound’s ability to prevent viral replication, which is quantified using IC50 values—the concentration of the compound that inhibits 50% of the viral activity.

Results

In studies, indole derivatives have demonstrated significant antiviral effects with IC50 values ranging from low micromolar to microgram per milliliter concentrations. For example, certain derivatives have shown IC50 values of 7.53 μmol/L against influenza A and selectivity index values up to 17.1 against CoxB3 virus .

Antispasmodic Agents

Scientific Field

Medicinal Chemistry

Summary of Application

The compound’s framework has been utilized to synthesize novel anthranilic acid hybrids and diamides with predicted spasmolytic activity. These compounds are designed to alleviate spasms in smooth muscles, potentially aiding in the treatment of conditions like irritable bowel syndrome.

Methods of Application

The synthesis involves the ring opening of isatoic anhydride with 2-(3-chlorophenyl)ethylamine to form a hybrid molecule. This molecule is then acylated with various acyl chlorides. The pharmacodynamic profiles of these compounds are predicted using in silico methods, followed by a thorough biological evaluation of their antimicrobial, cytotoxic, anti-inflammatory, and spasmolytic activities.

Results

The synthesized compounds have shown promising spasmolytic activity in ex vivo assays. The biological evaluation includes assessing the compounds’ ability to inhibit contractions in isolated smooth muscle tissues. The results indicate effective antispasmodic properties, although specific quantitative data from these studies are not provided .

Safety And Hazards

Future Directions

The study and application of complex organic compounds like “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a vibrant field of research. Future directions may include the development of new synthesis methods, the exploration of novel applications, and the investigation of the compound’s potential biological activities .

properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFLDFICOGECPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)

![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)

![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)

![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)